2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Overview
Description
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C₁₆H₁₀O₂ . It belongs to the class of indene derivatives and exhibits interesting properties due to its aromatic structure. The compound’s systematic IUPAC name is 2-benzylidene-1H-indene-1,3(2H)-dione .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between an appropriate benzaldehyde (such as 4-nitrobenzaldehyde) and 1H-indene-1,3(2H)-dione. The reaction typically occurs under acidic or basic conditions, resulting in the formation of the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of an indene core with a benzylidene group attached. The benzylidene moiety contributes to its aromatic character, and the nitro group enhances its reactivity. The compound’s 3D structure and other properties can be visualized using tools like ChemSpider .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic additions, cyclizations, and oxidation-reduction processes. Exploring its reactivity with different nucleophiles, electrophiles, and catalysts can provide insights into its synthetic versatility and potential applications .
Physical and Chemical Properties Analysis
- Stability : Assessing its stability under various conditions (e.g., temperature, light, pH) is crucial for practical applications .
Mechanism of Action
The specific mechanism of action for 2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione depends on its intended use. Researchers may investigate its interactions with biological targets, enzymes, or receptors to understand its pharmacological effects. Further studies are necessary to elucidate its precise mode of action .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards (e.g., toxicity, flammability) should be evaluated based on available data .
Properties
IUPAC Name |
2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-22-19-3-1-2-4-20(19)23(26)21(22)13-15-7-11-18(12-8-15)29-14-16-5-9-17(10-6-16)24(27)28/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBDJVJOBEXCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.